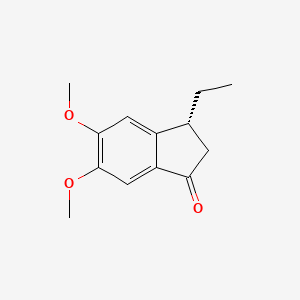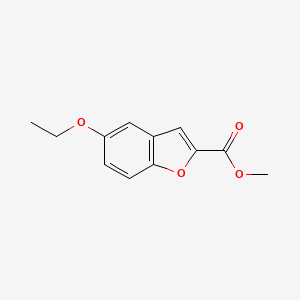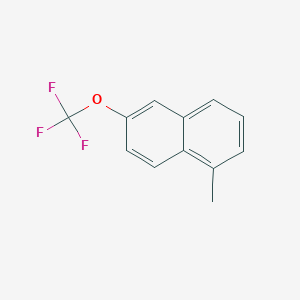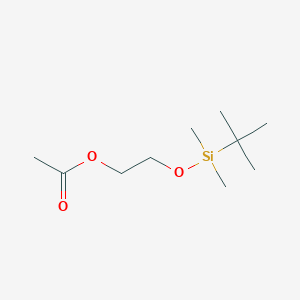![molecular formula C13H7NO3 B11884095 9-Oxo-9h-indeno[2,1-c]pyridine-7-carboxylic acid](/img/structure/B11884095.png)
9-Oxo-9h-indeno[2,1-c]pyridine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Oxo-9h-indeno[2,1-c]pyridine-7-carboxylic acid: is a heterocyclic compound characterized by its unique structure, which includes an indeno-pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxo-9h-indeno[2,1-c]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted indole derivative, the compound can be synthesized through a series of reactions involving oxidation, cyclization, and functional group transformations .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and oxidation processes efficiently .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 9-Oxo-9h-indeno[2,1-c]pyridine-7-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, this compound is studied for its potential therapeutic properties. It may exhibit biological activity that could be harnessed for drug development, particularly in the treatment of diseases such as cancer and infections .
Industry: In industry, the compound can be used in the development of new materials with specific properties. Its structural features make it suitable for applications in materials science, including the creation of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 9-Oxo-9h-indeno[2,1-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. For example, in medicinal applications, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
- 9-Oxo-9h-indeno[1,2-b]pyrazine-2,3-dicarbonitrile
- 4-Nitro-9-phenyl-1H-indeno[2,1-c]pyridine
- 9-Hydroxy-2-methyl-3-oxo-9-phenyl-2,3-dihydro-9H-indeno[2,1-c]pyridine
Comparison: Compared to these similar compounds, 9-Oxo-9h-indeno[2,1-c]pyridine-7-carboxylic acid is unique due to its specific structural features and the presence of a carboxylic acid group. This makes it particularly versatile for various chemical reactions and applications .
Properties
Molecular Formula |
C13H7NO3 |
|---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
9-oxoindeno[2,1-c]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C13H7NO3/c15-12-10-5-7(13(16)17)1-2-8(10)9-3-4-14-6-11(9)12/h1-6H,(H,16,17) |
InChI Key |
NXRLMBSRVNAYTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C3=C2C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



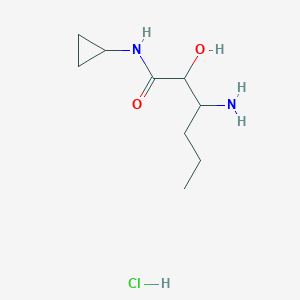
![Ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B11884027.png)

